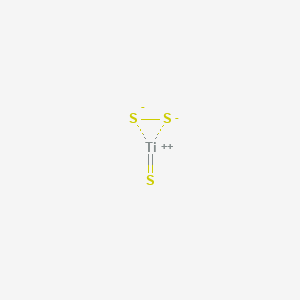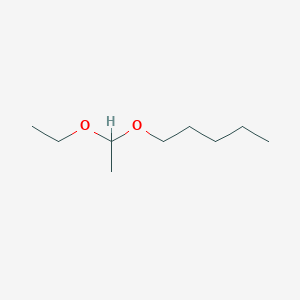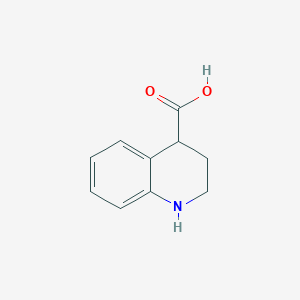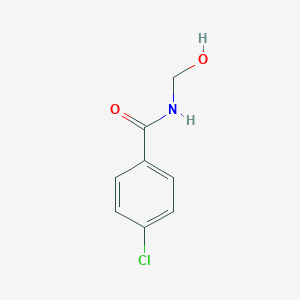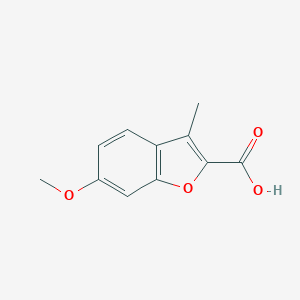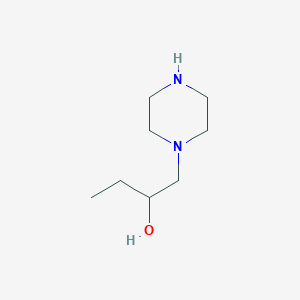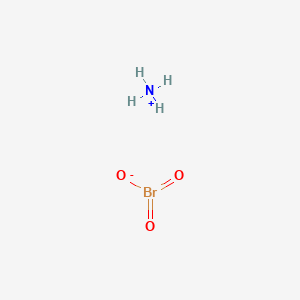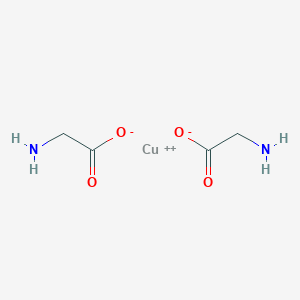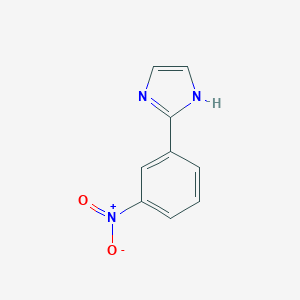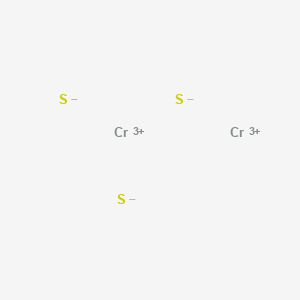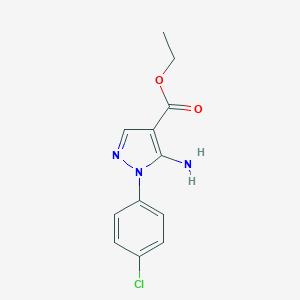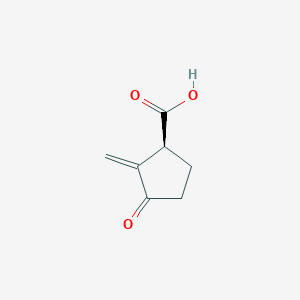
Sarkomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarkomycin is a natural product that was first isolated from Streptomyces sarkosylensis in 1968. It belongs to the class of tetramic acid antibiotics and is known for its potent antitumor activity. Sarkomycin has been extensively studied in the field of cancer research due to its ability to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of sarkomycin is not fully understood. However, it is believed to inhibit the synthesis of DNA and RNA, which are essential for the growth and division of cancer cells. Sarkomycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
Sarkomycin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and RNA polymerase. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of sarkomycin is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of sarkomycin is its low solubility in water, which can make it difficult to administer in vivo. Sarkomycin also has a short half-life, which can limit its effectiveness as a cancer therapy.
Direcciones Futuras
There are several future directions for sarkomycin research. One direction is the development of new synthesis methods that can improve the yield and purity of sarkomycin. Another direction is the development of new formulations that can improve the solubility and stability of sarkomycin in vivo. Additionally, further studies are needed to fully understand the mechanism of action of sarkomycin and to identify potential drug targets for cancer therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of sarkomycin as a cancer therapy in humans.
Conclusion
In conclusion, sarkomycin is a natural product that has potent antitumor activity. It has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth of various cancer cell lines. Sarkomycin has several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis and the induction of apoptosis in cancer cells. While sarkomycin has advantages as a potential cancer therapy, such as its potent antitumor activity, it also has limitations, such as its low solubility and short half-life. Further research is needed to fully understand the mechanism of action of sarkomycin and to develop new formulations that can improve its effectiveness as a cancer therapy.
Métodos De Síntesis
Sarkomycin can be synthesized by fermentation of Streptomyces sarkosylensis. The fermentation broth is then extracted with organic solvents, and the crude extract is purified using various chromatographic techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Sarkomycin has been extensively studied in the field of cancer research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Sarkomycin has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for preventing the growth and spread of cancer.
Propiedades
Número CAS |
11031-48-4 |
|---|---|
Nombre del producto |
Sarkomycin |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |
Clave InChI |
ILFPCMXTASDZKM-YFKPBYRVSA-N |
SMILES isomérico |
C=C1[C@H](CCC1=O)C(=O)O |
SMILES |
C=C1C(CCC1=O)C(=O)O |
SMILES canónico |
C=C1C(CCC1=O)C(=O)O |
Otros números CAS |
11031-48-4 |
Números CAS relacionados |
874-21-5 (hydrochloride salt) |
Sinónimos |
sarkomycin A sarkomycin A, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



